N-[(4-hydroxyphenyl)methyl]benzamide
Description
N-[(4-Hydroxyphenyl)methyl]benzamide is a benzamide derivative featuring a hydroxyphenylmethyl group attached to the nitrogen atom of the benzamide core. Its structure comprises a benzoyl group (C₆H₅CO-) linked to a 4-hydroxyphenylmethylamine moiety.
Properties
CAS No. |
41859-85-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-15-14(17)12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) |
InChI Key |
NWLRRSZDIXRCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Benzoyl Chloride and 4-Hydroxybenzylamine
A common method involves the reaction of benzoyl chloride with 4-hydroxybenzylamine in an organic solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine to neutralize hydrochloric acid generated during the reaction.
- Dissolve 4-hydroxybenzylamine in anhydrous THF.
- Add triethylamine to the solution to act as an acid scavenger.
- Slowly add benzoyl chloride dropwise at 0°C to room temperature.
- Stir the reaction mixture for several hours to ensure completion.
- After reaction completion, wash with aqueous acid and base to remove impurities.
- Purify the crude product by recrystallization or column chromatography.
- Typical yields range from 70% to 90% depending on reaction conditions and purification.
- The product is often obtained as a white crystalline solid.
- Melting points and spectral data (NMR, IR) confirm the structure.
This method is supported by analogous amide syntheses reported in the literature for related benzamide compounds.
Alternative Approach Using Activated Esters or Coupling Reagents
In some cases, benzoyl derivatives such as benzoyl chlorides are replaced by activated esters or the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation under milder conditions.
- React 4-hydroxybenzylamine with benzoyl acid in the presence of EDC and catalytic amounts of DMAP (4-dimethylaminopyridine) in an aprotic solvent such as dichloromethane.
- Stir at room temperature or slightly elevated temperature until completion.
- Work-up involves aqueous washes and purification by chromatography.
This method avoids the use of corrosive acid chlorides and can provide high purity products with good yields.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Melting Point: Typically in the range of 160–200 °C depending on purity and polymorphic form.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic amide NH proton, aromatic protons of benzamide and hydroxyphenyl rings, and the benzylic methylene protons.
- ^13C NMR confirms carbonyl carbon and aromatic carbons.
- Infrared Spectroscopy (IR):
- Amide carbonyl stretch around 1650 cm^-1.
- Phenolic OH stretch around 3200–3500 cm^-1.
- Mass Spectrometry (MS):
- Molecular ion peak corresponding to the compound’s molecular weight.
- Elemental Analysis: Confirms expected C, H, N content.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Method | Reagents & Conditions | Solvent | Yield (%) | Physical State | Key Analytical Data |
|---|---|---|---|---|---|
| Benzoyl chloride + 4-hydroxybenzylamine | Triethylamine, 0°C to RT, 4–8 h | THF or DCM | 70–90 | White crystalline | M.p. 160–200 °C; NMR, IR, MS |
| Benzoyl acid + 4-hydroxybenzylamine + EDC | Room temp, DMAP catalyst, 6–12 h | DCM | 65–85 | White solid | Similar analytical profile |
| Catalytic hydrogenation (for intermediates) | Pd/C catalyst, 20–50 °C, 1–5 atm H2 | Methoxyethanol/water | N/A | N/A | Used in precursor synthesis |
Research Discoveries and Improvements
- Recent research emphasizes the use of aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or dimethyltetrahydropyrimidinone (DMPU) to improve solubility and reaction rates during amide bond formation.
- The use of organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance yields and selectivity.
- Optimization of equivalents of reagents (1.0–1.5 equivalents of benzoyl chloride or acid, 1.2–1.5 equivalents of base) improves reaction efficiency.
- Catalytic hydrogenation steps have been refined to maintain functional group integrity, crucial for preserving the hydroxyphenyl moiety.
- Structure-activity relationship (SAR) studies on related benzamide compounds have guided modifications to improve biological activity and synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-hydroxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxybenzyl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating the N-methyl-D-aspartate (NMDA) receptor and activating the cAMP-response element-binding protein (CREB) pathway. This leads to enhanced cell survival, reduced oxidative stress, and stabilization of the blood-brain barrier .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Table 1: Structural and Functional Comparisons
Key Observations :
- Halogen Effects : Bromo (4-Bromo-N-(2-nitrophenyl)benzamide) and chloro (4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide) substituents increase molecular weight and may enhance stability or alter binding interactions .
- Hydroxyl Groups : Multiple hydroxyls (e.g., 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) significantly boost antioxidant activity compared to single hydroxyl analogs .
Key Findings :
- Antioxidant Activity : Hydroxyl groups are critical. 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide outperforms ascorbic acid in DPPH assays, suggesting that additional hydroxyls in the target compound could enhance efficacy .
- Antimicrobial Activity : Copper complexes of benzamides with piperidine moieties show dose-dependent anthelmintic activity, highlighting the role of metal coordination in bioactivity .
- Anti-Inflammatory Potential: Substituted benzamides with chloro and hydroxyl groups (e.g., 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide) exhibit significant anti-inflammatory effects, suggesting that halogenation may synergize with hydroxyl groups .
Physicochemical Properties
- Solubility : The hydroxyl group in this compound likely improves aqueous solubility compared to methyl or nitro analogs (e.g., 4-Methyl-N-(4-methylphenyl)benzamide) .
- Thermal Stability : Melting points for analogs range from 216–218°C () to higher values for halogenated derivatives, indicating that substituents like bromo or chloro increase crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
